

DSPE-PEG(2000)-Mannose Nanoparticles Exhibit Enhanced Immunogenicity Through Targeted Immune Cell Activation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DSPE-PEG(2000)-Mannose**

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A comparative analysis of **DSPE-PEG(2000)-Mannose** functionalized nanoparticles versus their non-targeted counterparts reveals a significant enhancement in immunogenic potential, primarily driven by targeted delivery to antigen-presenting cells (APCs). By incorporating mannose, a ligand for the mannose receptor (CD206) highly expressed on macrophages and dendritic cells (DCs), these nanoparticles facilitate superior cellular uptake, leading to robust downstream immune activation. This targeted approach contrasts with non-targeted nanoparticles, which rely on passive accumulation in immune cells.

Mannose-functionalized nanoparticles have demonstrated the ability to modulate the tumor microenvironment by polarizing immunosuppressive M2-like macrophages towards an immunostimulatory M1 phenotype.^{[1][2]} This repolarization is critical for initiating and sustaining an anti-tumor immune response. In contrast, non-targeted nanoparticles typically exhibit lower efficiency in macrophage polarization.

The targeted delivery strategy of **DSPE-PEG(2000)-Mannose** nanoparticles also leads to more effective antigen presentation. Studies have shown that mannose-functionalized nanoparticles enhance the uptake of antigens by DCs, leading to increased cytokine production and maturation of these key immune cells.^[3] This targeted engagement of APCs is a crucial step in the generation of a potent and specific immune response.

Quantitative Comparison of Immune Responses

The following tables summarize key findings from studies comparing the immunogenicity of mannose-targeted and non-targeted nanoparticles.

Immune Parameter	Mannose-Targeted Nanoparticles	Non-Targeted Nanoparticles	Cell Type/Model	Reference
Cellular Uptake	Two-fold greater internalization	Baseline	J774 Macrophage Cell Line	[4]
M2 to M1 Macrophage Polarization	Enhanced immunostimulatory effect	Less effective	RAW 264.7 Murine Macrophages	[1]
IFN β Production	Enhanced production	No significant change compared to free drug	B16-F10 CM-educated RAW 264.7 Macrophages	[2]
CXCL10 Production	Increased production	Lower levels of secreted CXCL10	B16-F10 CM-educated RAW 264.7 Macrophages	[2]
CD25+FoxP3+ T-cells	11.1% of CD3+CD4+ cells	8.6% of CD3+CD4+ cells	In vivo mouse model	[5]

Experimental Protocols

Nanoparticle Formulation

DSPE-PEG(2000)-Mannose targeted nanoparticles and non-targeted nanoparticles are typically formulated using a lipid film hydration method.

- Lipid Film Formation: A mixture of lipids, including a phospholipid (e.g., DSPC), cholesterol, DSPE-PEG(2000), and for the targeted formulation, **DSPE-PEG(2000)-Mannose**, are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is

then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

- **Hydration:** The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the substance to be encapsulated (e.g., an antigen or a drug). The hydration process is carried out above the phase transition temperature of the lipids, with gentle agitation to facilitate the formation of multilamellar vesicles.
- **Size Extrusion:** To obtain uniformly sized nanoparticles, the suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm). This process is repeated multiple times to ensure a narrow particle size distribution.
- **Purification:** The nanoparticle suspension is purified to remove any unencapsulated material, typically by dialysis or size exclusion chromatography.

In Vitro Macrophage Uptake Assay

- **Cell Culture:** J774 macrophage cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) and seeded in 24-well plates at a density of 1 x 10⁵ cells/well.
- **Nanoparticle Incubation:** The cells are incubated with fluorescently labeled **DSPE-PEG(2000)-Mannose** nanoparticles and non-targeted nanoparticles at a concentration of 100 µg/mL for 2 hours at 37°C.
- **Flow Cytometry Analysis:** After incubation, the cells are washed with PBS to remove excess nanoparticles, detached from the plate, and resuspended in FACS buffer. The cellular uptake of the nanoparticles is then quantified by measuring the fluorescence intensity of the cells using a flow cytometer.

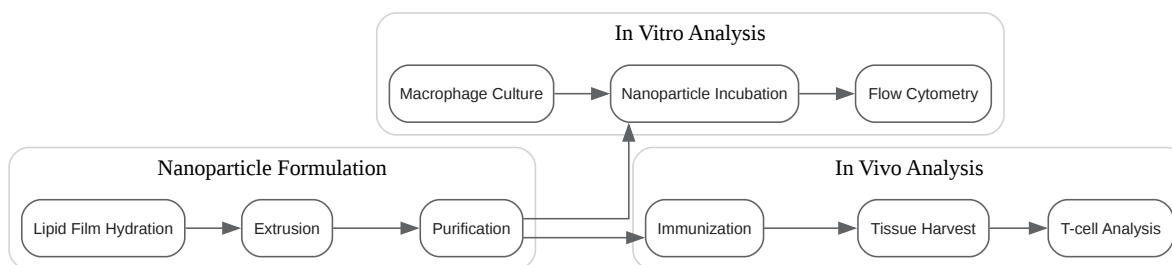
In Vivo Immunization and T-cell Analysis

- **Animal Model:** C57BL/6 mice (6-8 weeks old) are used for in vivo studies.
- **Immunization:** Mice are immunized subcutaneously with either **DSPE-PEG(2000)-Mannose** nanoparticles or non-targeted nanoparticles containing a model antigen (e.g., ovalbumin) on days 0 and 14.

- Spleen and Lymph Node Harvesting: On day 21, the mice are euthanized, and their spleens and draining lymph nodes are harvested.
- T-cell Staining and Analysis: Single-cell suspensions are prepared from the spleens and lymph nodes. The cells are then stained with fluorescently labeled antibodies against CD3, CD4, CD25, and FoxP3. The percentage of CD25⁺FoxP3⁺ regulatory T-cells within the CD3⁺CD4⁺ T-cell population is determined by flow cytometry.

Visualizing the Mechanism of Action

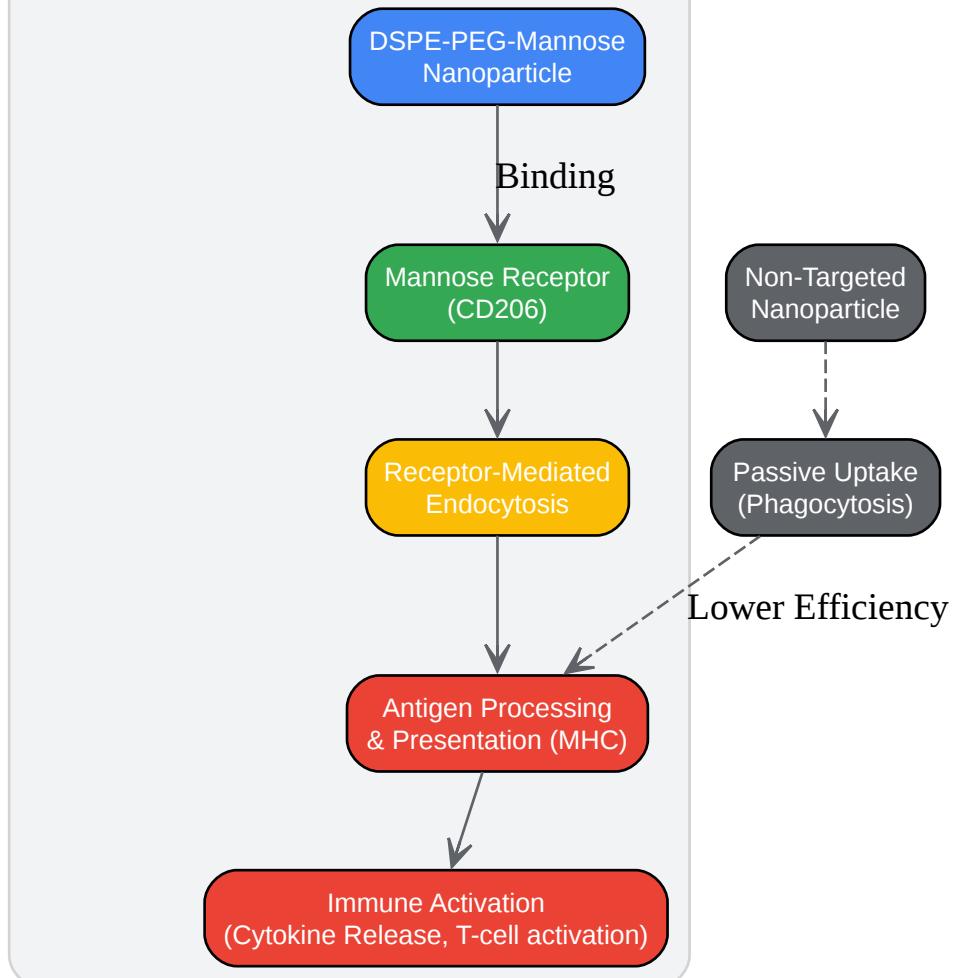
The following diagrams illustrate the key pathways and processes involved in the enhanced immunogenicity of **DSPE-PEG(2000)-Mannose** nanoparticles.



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Caption: Experimental workflow for evaluating nanoparticle immunogenicity.

Antigen Presenting Cell (e.g., Macrophage)

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Caption: Targeted vs. non-targeted nanoparticle uptake and activation.

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- To cite this document: BenchChem. [DSPE-PEG(2000)-Mannose Nanoparticles Exhibit Enhanced Immunogenicity Through Targeted Immune Cell Activation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546401#evaluating-the-immunogenicity-of-dspe-peg-2000-mannose-vs-non-targeted-nanoparticles>]

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